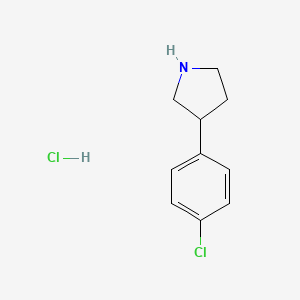

3-(4-Chlorophenyl)pyrrolidine hydrochloride

Description

3-(4-Chlorophenyl)pyrrolidine hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring (a five-membered amine) substituted with a 4-chlorophenyl group at the 3-position, paired with a hydrochloride counterion. This compound is of significant interest in medicinal chemistry due to the pharmacological versatility of pyrrolidine derivatives, which are commonly employed as scaffolds in drug discovery . Enantiomeric forms of this compound, including (R)- and (S)-configurations, have been synthesized and studied for stereospecific effects .

Properties

IUPAC Name |

3-(4-chlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAVTYCYERGNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095545-18-8 | |

| Record name | 3-(4-chlorophenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

3-(4-Chlorophenyl)pyrrolidine hydrochloride, also known as (S)-3-(4-chlorophenyl)pyrrolidine hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H12ClN

- Molecular Weight : 218.12 g/mol

- Chemical Structure : The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group, contributing to its unique biological properties.

Research indicates that this compound interacts with various biological pathways. Its primary mechanism involves modulation of the integrated stress response (ISR), particularly through the phosphorylation of eIF2α, which is crucial for cellular stress management. This modulation can potentially influence conditions such as neurodegenerative diseases, cancer, and metabolic disorders .

Biological Activity

- Neuroprotective Effects : Studies suggest that the compound exhibits neuroprotective properties by enhancing neuronal survival under stress conditions. This is attributed to its ability to modulate protein synthesis and reduce apoptosis in neuronal cells .

- Anti-Cancer Activity : Preliminary findings indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's interaction with eIF2α phosphorylation pathways is believed to play a role in this effect .

- Inflammatory Response Modulation : The compound has shown potential in modulating inflammatory responses, which may be beneficial in treating inflammatory diseases. By affecting cytokine production and signaling pathways, it could help manage chronic inflammation .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers treated neuronal cultures with varying concentrations of the compound under oxidative stress conditions. Results demonstrated a significant increase in cell viability and a reduction in markers of apoptosis compared to control groups .

Case Study: Anti-Cancer Properties

Another investigation focused on the anti-cancer potential of this compound against breast cancer cell lines. The study found that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased apoptosis rates, suggesting its efficacy as a potential therapeutic agent .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Core

- 4-(4-Chlorophenyl)piperidine Hydrochloride (CAS 6652-06-8):

This analog replaces the pyrrolidine ring with a six-membered piperidine ring. The increased ring size alters conformational flexibility and may impact binding affinity to targets. Its similarity score (0.98) indicates high structural overlap with the parent compound . Piperidine derivatives often exhibit enhanced metabolic stability compared to pyrrolidines due to reduced ring strain.

Chlorophenyl Substituent Variations

- (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS 1314419-67-4): Substitution of the chlorophenyl group with a fluorophenoxy moiety introduces hydrogen-bonding capabilities and alters lipophilicity. Fluorine’s electronegativity may improve blood-brain barrier penetration .

Stereochemical Variations

- (R)- and (S)-3-(4-Chlorophenyl)pyrrolidine Hydrochloride (CAS 171897-50-0 and 1384268-58-9):

Enantiomers exhibit distinct biological activities due to chiral recognition in target binding. For example, the (R)-enantiomer may show higher affinity for certain receptors, as observed in related chiral pyrrolidine derivatives .

Functional Group Modifications

- 3-(Boc-amino)pyrrolidine Hydrochloride: Incorporation of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances stability during synthetic processes. This derivative is pivotal in multi-step drug synthesis .

- 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride (CAS N/A): The trifluoromethyl group increases lipophilicity and metabolic resistance compared to the chlorophenyl analog, making it suitable for applications requiring prolonged half-life .

Data Table: Key Structural Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.